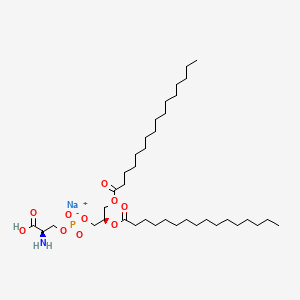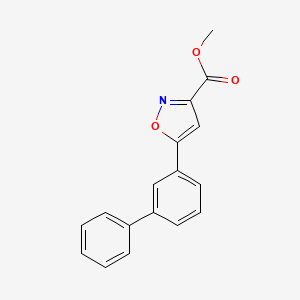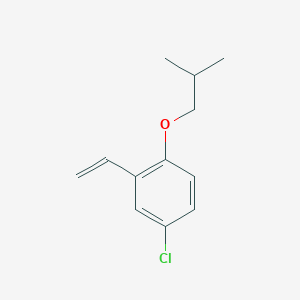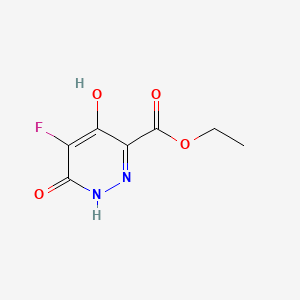
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine can be synthesized by reacting dipalmitoylphosphatidic acid with serine under appropriate conditions . The reaction typically involves the use of solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is often purified using techniques such as thin-layer chromatography (TLC) and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phospholipids, while substitution reactions can yield various derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine has a wide range of scientific research applications, including:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: The compound is used to create model membranes for studying cell membrane properties and interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with membrane proteins and receptors, modulating their activity. The compound is involved in signaling pathways that regulate various cellular processes, including inflammation and immune response .
Comparación Con Compuestos Similares
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Similar structure but with a glycerol head group.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine is unique due to its serine head group, which imparts specific biochemical properties and interactions with proteins and receptors. This makes it particularly useful in studies involving cell signaling and membrane dynamics.
Propiedades
Fórmula molecular |
C38H73NNaO10P |
|---|---|
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35-;/m1./s1 |
Clave InChI |
GTLXLANTBWYXGW-SWIBWIMJSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)

![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)





